molecular formula C21H31N3O4 B2971422 N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941932-72-5

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2971422
CAS No.: 941932-72-5
M. Wt: 389.496
InChI Key: LGYPDMIQSWZFET-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by three distinct substituents:

  • Cyclohexyl group: A saturated six-membered ring that enhances lipophilicity and metabolic stability.
  • 3-Methoxyphenyl group: An aromatic moiety with a methoxy substituent at the meta position, facilitating π-π interactions in receptor binding.
  • Morpholinoethyl group: A heterocyclic amine that may influence solubility and biological activity.

Oxalamides are widely studied for their diverse applications, including flavor enhancement (e.g., umami agonists) , antimicrobial activity , and cytotoxicity .

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYPDMIQSWZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form N1-cyclohexyl oxalamide. This intermediate is then reacted with 2-(3-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Application Key Findings Reference
Target Compound Cyclohexyl, 3-methoxyphenyl, morpholinoethyl Not specified Inferred from structure -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) 2,4-dimethoxybenzyl, pyridinylethyl Umami agonist NOEL: 100 mg/kg bw/day; safe for food use
GMC-8 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(3-methoxyphenyl)oxalamide) Isoindolinyldionyl, 3-methoxyphenyl Antimicrobial (in vitro) Synthesized as part of a library; activity data pending
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl, naphthoxy Cytotoxic agent IC50: ~3.16 µM/mL (comparable to cisplatin)
UR-12 (7-Methoxy-1-(2-morpholinoethyl)-indole-3-carboxamide) Morpholinoethyl, methoxyindole Controlled substance (psychoactive) Regulated due to structural similarity to synthetic cannabinoids

Functional Group Analysis

Cyclohexyl Group
  • Comparison : The target compound’s cyclohexyl group differs from S336’s 2,4-dimethoxybenzyl group, which may reduce metabolic oxidation compared to aromatic systems .
3-Methoxyphenyl Group
  • Role : Facilitates receptor binding via methoxy-mediated hydrogen bonding.
  • Comparison : Shared with GMC-8 and methoxetamine (a dissociative anesthetic) , suggesting versatility in targeting diverse biological pathways.
Morpholinoethyl Group
  • Role: Modulates solubility and pharmacokinetics. Morpholino groups are common in cytotoxic agents (e.g., N-(2-morpholinoethyl)-2-naphthoxyacetamide) .
  • Comparison : Present in UR-12, a controlled substance, highlighting the group’s dual role in therapeutic and psychoactive molecules .

Metabolic and Pharmacokinetic Considerations

  • Metabolism : Oxalamides are typically metabolized via hydrolysis or cytochrome P450-mediated oxidation. The cyclohexyl group may slow degradation compared to benzyl derivatives .

Biological Activity

N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by its unique chemical structure, which includes a cyclohexyl group, a morpholinoethyl moiety, and a methoxyphenyl group attached to an oxalamide core. This compound has attracted attention due to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

  • Molecular Formula : C21H31N3O4
  • Molecular Weight : 389.496 g/mol
  • IUPAC Name : N'-cyclohexyl-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
  • CAS Number : 941933-23-9

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Enzyme Inhibition
    • The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on its interaction with specific target enzymes. This activity may lead to significant implications in drug development.
  • Receptor Binding
    • Research indicates that this compound can bind to various receptors, influencing signaling pathways and potentially modulating physiological responses.
  • Anticancer Activity
    • Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various pathogens, revealing promising results that warrant further investigation.

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Molecular Targets : Binding to enzymes or receptors alters their activity, leading to modulation of biological processes.
  • Signaling Pathway Modulation : The compound's influence on signaling pathways can result in altered cellular responses, particularly in cancerous cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-piperidinoethyl)oxalamideStructureAnticancer, Antimicrobial
N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-2-pyrrolidinoethyl)oxalamideStructureAnticancer

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.
  • Anticancer Study : In vitro studies indicated that the compound significantly reduced the viability of several cancer cell lines, highlighting its potential as an anticancer drug candidate.
  • Antimicrobial Evaluation : Research conducted on various bacterial strains showed that the compound exhibited notable antibacterial effects, suggesting its application in developing new antimicrobial agents.

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